Taurursodiol sodium

Descripción

Propiedades

IUPAC Name |

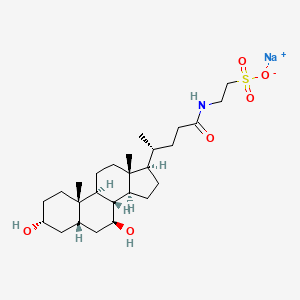

sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNVUSIMGAJFC-JUWYWQLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-98-9, 35807-85-3 | |

| Record name | Sodium taurochenodeoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tauroursodeoxycholate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035807853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35807-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURURSODIOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4JLR867N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Taurursodiol Sodium in Neurodegeneration

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Taurursodiol, the taurine-conjugated form of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid demonstrating significant neuroprotective properties across a spectrum of neurodegenerative diseases. This technical guide synthesizes the current understanding of taurursodiol's multifaceted mechanism of action. It primarily focuses on its roles in mitigating endoplasmic reticulum (ER) stress, preserving mitochondrial integrity and function, and attenuating neuroinflammation. This document provides an in-depth review of the key signaling pathways modulated by taurursodiol, supported by quantitative data from seminal preclinical and clinical studies. Detailed experimental protocols and workflow visualizations are included to facilitate the replication and further investigation of its therapeutic potential.

Introduction

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function.[1] A convergence of cellular pathologies, including protein misfolding, mitochondrial dysfunction, and chronic neuroinflammation, underpins the progression of these devastating disorders.[2][3] Taurursodiol (also known as Tauroursodeoxycholic acid or TUDCA) has emerged as a promising therapeutic agent due to its ability to target these fundamental pathological processes.[1][2] As a chemical chaperone, taurursodiol aids in proper protein folding, thereby alleviating the burden on the endoplasmic reticulum. Its action extends to the powerhouse of the cell, the mitochondrion, where it inhibits key steps in the apoptotic cascade. Furthermore, it exerts potent anti-inflammatory effects within the central nervous system.

This guide will dissect these core mechanisms, presenting the molecular pathways, supporting quantitative evidence, and the experimental frameworks used to elucidate taurursodiol's neuroprotective effects.

Core Mechanisms of Action

Taurursodiol's neuroprotective efficacy stems from its ability to intervene in three critical pathways implicated in neurodegeneration: ER stress, mitochondrial dysfunction, and neuroinflammation.

Attenuation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein synthesis and folding. In neurodegenerative diseases, the accumulation of misfolded proteins triggers a state of chronic ER stress, activating the Unfolded Protein Response (UPR). While initially a protective mechanism, prolonged UPR activation leads to apoptosis. Taurursodiol acts as a chemical chaperone, enhancing the protein-folding capacity of the ER and mitigating the UPR.

Key Molecular Targets:

-

Glucose-Regulated Protein 78 (GRP78/BiP): Taurursodiol has been shown to prevent the upregulation of this key ER stress marker.

-

PKR-like Endoplasmic Reticulum Kinase (PERK): It diminishes the phosphorylation of PERK, a key initiator of the UPR.

-

C/EBP Homologous Protein (CHOP): By inhibiting the UPR, taurursodiol prevents the expression of the pro-apoptotic transcription factor CHOP.

-

Caspase-12: It inhibits the activation of caspase-12, an ER-resident caspase that is specifically activated during ER stress-mediated apoptosis.

Taurursodiol's Intervention in the ER Stress Pathway.

Mitochondrial Protection and Anti-Apoptotic Effects

Mitochondrial dysfunction is a central feature of neurodegeneration, leading to energy failure, oxidative stress, and the initiation of apoptosis. Taurursodiol protects mitochondria by inhibiting the mitochondrial pathway of cell death.

Key Molecular Targets:

-

Bax Translocation: Taurursodiol prevents the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondrial membrane, a critical step in initiating apoptosis.

-

Cytochrome c Release: By stabilizing the mitochondrial membrane and inhibiting Bax, it prevents the release of cytochrome c into the cytosol.

-

Caspase Activation: The inhibition of cytochrome c release prevents the subsequent activation of downstream executioner caspases, such as caspase-3 and -9.

-

Reactive Oxygen Species (ROS): Taurursodiol has been shown to mitigate the production of ROS, reducing oxidative damage to mitochondria and other cellular components.

// Draw the edge from Cytochrome c to Apoptosome formation across subgraphs CytC_Mito -> Apoptosome [lhead=cluster_Cytosol, ltail=cluster_Mitochondrion, label="Released"]; Apoptosome -> Caspases; Caspases -> Apoptosis;

TUDCA -> Bax_Cyto [label="Inhibits\nTranslocation", style=dashed, color="#34A853", arrowhead=T, dir=back];

{rank=same; Bax_Cyto; TUDCA;} }

Taurursodiol's Inhibition of the Mitochondrial Apoptotic Pathway.

Anti-Neuroinflammatory Effects

Chronic activation of microglia and astrocytes contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. Taurursodiol modulates glial cell activity, shifting them from a pro-inflammatory to a more neuroprotective phenotype.

Key Molecular Targets:

-

NF-κB Pathway: Taurursodiol can inhibit the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.

-

Cytokine Production: It reduces the production of pro-inflammatory cytokines.

-

Nitric Oxide (NO) Production: In vitro studies have shown that taurursodiol pretreatment decreases the production of nitrites, an indicator of NO, in activated glial cells.

-

Microglial Migration: Taurursodiol has been found to decrease in vitro microglial migration, potentially by inhibiting the expression of chemoattractants like MCP-1.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the efficacy of taurursodiol and its combination with sodium phenylbutyrate.

Table 1: Preclinical Efficacy of Taurursodiol

| Model System | Pathological Insult | Outcome Measure | Taurursodiol Effect | Reference |

| Rat Pancreatic Acini | Cholecystokinin-8 | Intracellular Trypsin Activation | ~50% reduction | |

| Cultured Retinal Neural Cells | High Glucose | Cell Death | Notably reduced | |

| Rat Microglial & Astrocyte Cultures | Pro-inflammatory stimuli (LPS/IFN-γ) | Nitrite Production | Significant decrease | |

| Human Neuroblastoma SH-SY5Y Cells | CCCP (Mitochondrial Uncoupler) | ROS Generation | Significant prevention | |

| Primary Cultured Rat DRG Neurons | Tunicamycin (ER Stress Inducer) | Apoptosis (TUNEL+ cells) | Markedly suppressed |

Table 2: Clinical Efficacy of Sodium Phenylbutyrate and Taurursodiol (CENTAUR Trial - ALS)

| Outcome Measure | Placebo Group | PB-TURSO Group | Difference/Result | p-value | Reference |

| Primary Outcome | |||||

| ALSFRS-R Slope (points/month) | -1.66 | -1.24 | 0.42 | 0.03 | |

| Survival Analysis | |||||

| Median Overall Survival | 18.5 months | 25.0 months | 6.5-month longer survival | 0.023 | |

| Hazard Ratio for Death | - | - | 0.56 (95% CI: 0.34-0.92) | 0.023 | |

| Biomarker Analysis | |||||

| Plasma YKL-40 (at 24 wks) | - | ~20% decrease vs. Placebo | - | 0.008 | |

| Plasma CRP (at 24 wks) | - | ~30% decrease vs. Placebo | - | 0.048 |

Table 3: Exploratory Biomarker Analysis (PEGASUS Trial - Alzheimer's Disease)

| CSF Biomarker | Change in PB-TURSO Group | Between-Group Difference vs. Placebo | Reference |

| Phosphorylated tau-181 (p-tau181) | Reduction | Significant | |

| Total tau | Reduction | Significant | |

| Neurogranin (Synaptic) | Reduction | Significant | |

| FABP3 (Neuronal Degeneration) | Reduction | Significant | |

| YKL-40 (Gliosis) | Reduction | Significant | |

| Aβ42/40 ratio | - | Significant |

Detailed Experimental Protocols

The following are representative protocols for key in vitro experiments used to characterize the mechanism of action of taurursodiol.

In Vitro Neuroprotection and ER Stress Assay

Objective: To assess the protective effect of taurursodiol against ER stress-induced apoptosis in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., human neuroblastoma SH-SY5Y or primary dorsal root ganglion neurons).

-

Cell culture medium and supplements.

-

Taurursodiol sodium salt (TUDCA).

-

ER stress inducer (e.g., Tunicamycin, Thapsigargin).

-

Cell viability reagent (e.g., CellTiter-Blue™, MTT).

-

Apoptosis detection kit (e.g., TUNEL staining kit).

-

Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for GRP78, CHOP, cleaved Caspase-12, and a loading control like β-actin).

Procedure:

-

Cell Culture: Plate neuronal cells at a predetermined density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of TUDCA (e.g., 50-250 µM) for a specified duration (e.g., 2-4 hours).

-

Induction of ER Stress: Add the ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the media and co-incubate for 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using a fluorescent or colorimetric assay according to the manufacturer's instructions.

-

Apoptosis Detection (TUNEL Staining): Fix cells and perform TUNEL staining to quantify apoptotic cells via fluorescence microscopy.

-

Protein Expression Analysis (Western Blot):

-

Lyse cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against GRP78, CHOP, and cleaved Caspase-12, followed by HRP-conjugated secondary antibodies.

-

Visualize bands using chemiluminescence and quantify band density, normalizing to the loading control.

-

Mitochondrial Function and Apoptosis Assay

Objective: To determine if taurursodiol prevents mitochondrial membrane perturbation and subsequent apoptotic events.

Materials:

-

Isolated mitochondria from rat liver or cultured cells.

-

Recombinant Bax protein.

-

This compound salt (TUDCA).

-

Mitochondrial buffer.

-

Reagents for Western Blotting (antibodies for Cytochrome c).

-

Cytosolic extracts for caspase activation assays.

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation.

-

Bax-Induced Cytochrome c Release:

-

Incubate isolated mitochondria in buffer.

-

Add recombinant Bax protein to induce cytochrome c release.

-

In a parallel experimental group, co-incubate mitochondria with Bax and TUDCA.

-

After incubation, centrifuge to pellet the mitochondria.

-

Collect the supernatant and analyze for the presence of cytochrome c by Western Blot.

-

-

Caspase Activation in Cytosolic Extracts:

-

Add the supernatant from the previous step (containing or lacking released mitochondrial factors) to cytosolic extracts.

-

Incubate to allow for caspase processing.

-

Analyze for the cleavage of pro-caspases (e.g., pro-caspase-3) into their active forms by Western Blot.

-

Experimental and Logical Workflows

A representative workflow for preclinical evaluation of Taurursodiol.

Conclusion and Future Directions

This compound demonstrates robust neuroprotective effects through a multi-targeted mechanism of action. By concurrently alleviating ER stress, stabilizing mitochondrial function to prevent apoptosis, and suppressing key neuroinflammatory pathways, it addresses several core pathological features of neurodegenerative diseases. Quantitative data from both preclinical models and human clinical trials, particularly in ALS, provide compelling evidence of its therapeutic potential. The combination of taurursodiol with sodium phenylbutyrate appears to target both mitochondrial and ER stress pathways simultaneously, potentially offering a synergistic benefit.

Future research should focus on further delineating the downstream targets of taurursodiol within these pathways and exploring its efficacy in a broader range of neurodegenerative conditions. Long-term clinical studies are essential to fully establish its disease-modifying effects. The development of biomarkers that correlate with taurursodiol's engagement of its molecular targets will be critical for optimizing its clinical application and for patient stratification in future trials.

References

The Therapeutic Potential of Taurursodiol: A Technical Guide for Researchers

An In-depth Analysis of Preclinical Mechanisms and Clinical Outcomes in Neurodegenerative Disease

Introduction

Taurursodiol, also known as tauroursodeoxycholic acid (TUDCA), is the taurine-conjugated form of ursodeoxycholic acid (UDCA), a hydrophilic bile acid produced endogenously in the liver.[1][2] While traditionally used for cholestatic liver diseases, taurursodiol has garnered significant scientific interest for its neuroprotective properties, positioning it as a candidate for treating neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS).[2][3][4] Its ability to cross the blood-brain barrier and modulate fundamental cellular stress pathways has been the cornerstone of its therapeutic rationale.

This technical guide provides a comprehensive overview of the therapeutic potential of taurursodiol, focusing on its mechanism of action, preclinical evidence, and a critical analysis of its clinical development. The document synthesizes quantitative data from key clinical trials and details relevant experimental protocols to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Core Pathways of Neurodegeneration

The neuroprotective effects of taurursodiol are primarily attributed to its ability to mitigate cellular stress by targeting two critical organelles: the mitochondria and the endoplasmic reticulum (ER). Dysfunction in these organelles and the communication between them are implicated in the pathogenesis of ALS and other neurodegenerative diseases.

1.1 Mitochondrial Protection

Mitochondrial dysfunction is a key feature of neurodegeneration, leading to energy failure, oxidative stress, and the activation of apoptotic cell death pathways. Taurursodiol exerts its protective effects on mitochondria through several mechanisms:

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of high calcium or oxidative stress, leads to the dissipation of the mitochondrial membrane potential, cytochrome c release, and subsequent cell death. Taurursodiol has been shown to inhibit mPTP opening, preserving mitochondrial integrity.

-

Modulation of Apoptotic Pathways: Taurursodiol can directly interfere with the apoptotic cascade. It has been shown to incorporate into mitochondrial membranes, preventing the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, a critical step in initiating programmed cell death.

1.2 Endoplasmic Reticulum Stress Attenuation

The ER is crucial for protein folding and calcium homeostasis. The accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases, triggers the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged. Taurursodiol acts as a chemical chaperone, helping to maintain protein stability and proper folding, thereby reducing ER stress.

1.3 Synergistic Action and ER-Mitochondria Crosstalk

Taurursodiol was most prominently investigated in combination with sodium phenylbutyrate (a pan-histone deacetylase inhibitor that also reduces ER stress) under the designation AMX0035 (Relyvrio/Albrioza). The rationale for this combination was to simultaneously and synergistically target both mitochondrial and ER stress pathways. These organelles are physically and functionally linked at sites called mitochondria-associated membranes (MAMs), which are crucial for processes like calcium signaling. Pathological alterations in this ER-mitochondria crosstalk are increasingly recognized as central to ALS pathogenesis.

Preclinical Evidence

The therapeutic hypothesis for taurursodiol is supported by extensive preclinical research in various in vitro and in vivo models of neurodegeneration. In models of ALS, taurursodiol has been shown to exert neuroprotective effects in motor neuron-neuroblastoma hybrid cells expressing mutant superoxide dismutase 1 (SOD1). Furthermore, it demonstrated the ability to increase neurite outgrowth in a murine model of ALS. Studies in models of Alzheimer's, Parkinson's, and Huntington's diseases have similarly reported anti-apoptotic and neuroprotective roles.

Experimental Protocol: Mitochondrial Permeability Transition Pore (mPTP) Assay

A key method to evaluate the mitochondrial activity of taurursodiol is the mPTP assay, which directly measures pore opening. The following protocol is based on the calcein-cobalt quenching technique.

-

Cell Preparation: Culture cells (e.g., Jurkat) to a density of 1x10^6 cells/mL. Prepare four aliquots of the cell suspension in a suitable buffer (e.g., HBSS with Ca2+).

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Calcein AM by dissolving it in DMSO.

-

Create a 2 µM working solution by diluting the stock 1:500 in buffer.

-

CoCl2 (Cobalt Chloride) is used as a cytosolic quencher.

-

Ionomycin is used as a positive control to induce Ca2+ overload and force mPTP opening.

-

-

Staining and Quenching:

-

Tube 1 (Unstained Control): No treatment. Used to set baseline fluorescence on the flow cytometer.

-

Tube 2 (Total Cell Fluorescence): Add the 2 µM Calcein AM working solution. This stains both the cytoplasm and mitochondria.

-

Tube 3 (Mitochondrial Fluorescence): Add Calcein AM and CoCl2. The CoCl2 quenches the fluorescence of calcein in the cytoplasm, isolating the signal from the mitochondria.

-

Tube 4 (Positive Control for mPTP Opening): Add Calcein AM, CoCl2, and Ionomycin. Ionomycin induces mPTP opening, causing the mitochondrial calcein to leak out and be quenched by the cytosolic CoCl2, resulting in the lowest fluorescence signal.

-

-

Incubation: Incubate all tubes at 37°C for 15-30 minutes, protected from light.

-

Data Acquisition: Analyze the samples using a flow cytometer with a 488 nm excitation laser. The difference in fluorescence intensity between Tube 3 (mitochondria only) and Tube 4 (pore opening) indicates the extent of mPTP activation. Test compounds like taurursodiol can be added to assess their ability to prevent the ionomycin-induced fluorescence drop.

Clinical Development in Amyotrophic Lateral Sclerosis (ALS)

The clinical investigation of taurursodiol in ALS has followed two main paths: as a monotherapy and as part of the AMX0035 combination therapy. While early-phase trials showed promise, subsequent large-scale confirmatory trials have been unable to demonstrate efficacy, leading to a significant re-evaluation of its therapeutic potential.

Taurursodiol as a Monotherapy

Early Phase II studies suggested that taurursodiol was safe and could slow disease progression. A double-blind, placebo-controlled study (NCT00877604) found that taurursodiol, as an add-on to the standard-of-care drug riluzole, was well-tolerated and significantly slowed the rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). Responders, defined as patients with a ≥15% reduction in the ALSFRS-R slope decline, were significantly higher in the taurursodiol group (87%) compared to placebo (43%).

These encouraging results led to a large, multicenter Phase III trial (TUDCA-ALS; NCT03800524). However, in March 2024, top-line results indicated that the study failed to meet its primary endpoint. After 18 months, there was no significant difference in the change from baseline in ALSFRS-R scores between the taurursodiol and placebo groups. Secondary endpoints, including survival time and changes in biomarkers like neurofilament light protein, also showed no significant differences.

| Table 1: Clinical Trial Efficacy Results for Taurursodiol Monotherapy in ALS | | :--- | :--- | :--- | | Trial Identifier | NCT00877604 (Phase II) | NCT03800524 (Phase III) | | Participants | 34 | 337 | | Treatment Duration | 54 weeks | 18 months | | Primary Endpoint | Proportion of Responders (≥15% reduction in ALSFRS-R slope decline) | Change from baseline in ALSFRS-R total score at 18 months | | Primary Outcome | Statistically Significant 87% responders (TUDCA) vs. 43% (Placebo), p=0.021 | Not Met No significant difference between TUDCA and placebo | | Key Secondary Outcomes | Slower deterioration of function | No significant difference in survival or biomarkers |

Combination Therapy (AMX0035) with Sodium Phenylbutyrate

The combination of taurursodiol and sodium phenylbutyrate (AMX0035) was evaluated in the CENTAUR trial, a Phase II study that produced positive results.

The CENTAUR trial met its primary endpoint, showing a statistically significant slowing in the rate of functional decline. This led to regulatory approvals in the U.S. and Canada. However, the confirmatory Phase III PHOENIX trial, a larger and longer study, failed to replicate these findings. The PHOENIX trial did not meet its primary endpoint, showing no significant difference in ALSFRS-R change from baseline at 48 weeks, nor did it meet any secondary endpoints. Following these results, the drug was voluntarily withdrawn from the market in April 2024.

| Table 2: Clinical Trial Efficacy Results for Combination Therapy (AMX0035) in ALS | | :--- | :--- | :--- | | Trial Identifier | CENTAUR (Phase II) | PHOENIX (Phase III) | | Participants | 137 | 664 | | Treatment Duration | 24 weeks | 48 weeks | | Primary Endpoint | Rate of decline in ALSFRS-R total score | Change from baseline in ALSFRS-R total score | | Primary Outcome | Met -1.24 points/month (AMX0035) vs. -1.66 points/month (Placebo); Difference: 0.42, p=0.03 | Not Met No significant difference between AMX0035 and placebo, p=0.667 | | Survival Outcome | Median survival 6.5 months longer with AMX0035 vs. Placebo (post-hoc) | No significant difference observed |

Other Investigational Areas

The mechanism of taurursodiol and sodium phenylbutyrate is relevant to other neurodegenerative diseases characterized by protein misfolding and cellular stress. The combination was studied in Alzheimer's disease in the Phase IIa PEGASUS trial. While the trial did not meet its primary clinical efficacy outcomes, exploratory analysis of cerebrospinal fluid (CSF) biomarkers showed reductions in phosphorylated tau (p-tau181) and total tau, as well as markers of neurodegeneration and neuroinflammation (YKL-40), suggesting target engagement.

Synthesis and Future Outlook

The trajectory of taurursodiol in ALS presents a challenging case study in drug development. Both as a monotherapy and as part of a combination agent, it demonstrated a strong preclinical rationale and promising Phase II results, only to fail in larger, more definitive Phase III confirmatory trials.

References

- 1. neurologylive.com [neurologylive.com]

- 2. Tauro-Urso-Deoxycholic Acid Trials in Amyotrophic Lateral Sclerosis: What is Achieved and What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Sodium Taurursodiol for Amyotrophic Lateral Sclerosis (ALS) Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The complex pathophysiology, involving mitochondrial dysfunction and endoplasmic reticulum (ER) stress, has made therapeutic development challenging. This guide provides a comprehensive technical overview of sodium taurursodiol (a sodium salt of tauroursodeoxycholic acid, TUDCA), a key component of the combination therapy AMX0035 (co-formulated with sodium phenylbutyrate), which has been extensively studied for its potential to treat ALS. This document details the proposed mechanisms of action, summarizes key preclinical and clinical trial data, provides detailed experimental protocols, and visualizes the core signaling pathways. While initial clinical findings were promising, subsequent larger trials did not meet their primary endpoints, leading to the voluntary market withdrawal of the therapy. This guide serves as a scientific resource on the research conducted, offering valuable insights for future drug development endeavors in neurodegenerative diseases.

Mechanism of Action

AMX0035 was developed to synergistically target two distinct and critical pathways in ALS pathogenesis: mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[1] Taurursodiol is the primary component addressing mitochondrial impairment, while sodium phenylbutyrate acts as a chemical chaperone to alleviate ER stress.[2][3]

Taurursodiol and Mitochondrial Protection

Mitochondrial dysfunction is a central feature of ALS, leading to energy failure, oxidative stress, and the activation of apoptotic cell death pathways.[4] Taurursodiol is a hydrophilic bile acid proposed to exert its neuroprotective effects by stabilizing the mitochondrial membrane and inhibiting key steps in the apoptotic cascade.[5]

A critical event in apoptosis is the translocation of the pro-apoptotic protein BAX from the cytosol to the mitochondrial outer membrane. This leads to membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, culminating in cell death. Preclinical studies suggest that taurursodiol intervenes in this pathway by preventing BAX translocation, thereby preserving mitochondrial integrity and inhibiting downstream apoptotic signaling.

Sodium Phenylbutyrate and Endoplasmic Reticulum Stress

The accumulation of misfolded proteins in the ER is a hallmark of ALS, triggering a cellular stress response known as the Unfolded Protein Response (UPR). While initially protective, chronic UPR activation can lead to apoptosis. The UPR is mediated by three main sensors: PERK, IRE1, and ATF6. In ALS, evidence points to the activation of these pathways.

Sodium phenylbutyrate is thought to function as a chemical chaperone, aiding in the proper folding of proteins and thereby reducing the load of misfolded proteins in the ER. This action helps to alleviate ER stress and downregulate the pro-apoptotic branches of the UPR. Specifically, by reducing ER stress, sodium phenylbutyrate can decrease the activation of the PERK pathway, which leads to the phosphorylation of eIF2α and subsequent translation of ATF4 and the pro-apoptotic factor CHOP. Evidence also suggests it can modulate the IRE1 and ATF6 pathways.

Preclinical Research Data

The therapeutic hypothesis for AMX0035 was built on preclinical studies in cellular and animal models of ALS. These studies demonstrated that the individual components had neuroprotective effects and that their combination was synergistic.

In Vitro Models (Motor Neuron Cell Lines)

Studies in neuronal cell lines, such as the NSC-34 motor neuron-like cell line expressing mutant SOD1 (a common model for ALS), are crucial for initial efficacy screening and mechanism-of-action studies.

Table 1: Summary of Representative In Vitro Quantitative Data

| Model System | Treatment | Endpoint Assessed | Key Quantitative Result | Reference |

|---|---|---|---|---|

| NSC-34 cells expressing mutant SOD1 | Taurursodiol | Cell Viability (MTT Assay) | Increased motor neuron survival under stress conditions. | |

| Human neuroblastoma cells (SK-N-SH) | Sodium Phenylbutyrate | ER Stress Markers (Western Blot) | Alleviated tunicamycin-induced ER stress. |

| Cellular Models | AMX0035 | Neuronal Cell Death | Synergistically prevented nerve cell death and neurotoxic inflammation. | |

In Vivo Models (SOD1 G93A Mouse Model)

The SOD1 G93A transgenic mouse is the most widely used animal model for ALS research, recapitulating key features of the human disease, including progressive motor neuron loss and muscle weakness.

Table 2: Summary of Representative In Vivo Quantitative Data (SOD1 G93A Mouse Model)

| Treatment | Primary Outcome | Key Quantitative Result | Reference |

|---|---|---|---|

| Sodium Phenylbutyrate | Survival Extension | Significantly extended survival. | |

| AMX0035 | Motor Function | Evaluation in the G93A SOD1 mouse model was proposed. | |

| Various Compounds | Lifespan | Average lifespan of control SOD1 G93A mice is ~134 days. |

| Various Compounds | Onset of Paresis | Hindlimb deficits are the earliest neurological sign. | |

Clinical Research Data

The clinical development of AMX0035 for ALS centered on two pivotal studies: the Phase 2 CENTAUR trial and the Phase 3 PHOENIX trial.

Phase 2 CENTAUR Trial

The CENTAUR trial was a multicenter, randomized, double-blind, placebo-controlled study that provided the initial evidence for the efficacy and safety of AMX0035 in people with ALS.

Table 3: CENTAUR Trial - Primary and Survival Outcomes

| Outcome Measure | AMX0035 Group | Placebo Group | Difference / Hazard Ratio (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| Primary Endpoint | |||||

| ALSFRS-R Slope (points/month) | -1.24 | -1.66 | 0.42 (0.03 to 0.81) | 0.03 | |

| Long-Term Survival (Post-Hoc) |

| Median Overall Survival (months) | 25.0 | 18.5 | HR: 0.56 (0.34 to 0.92) | 0.023 | |

Phase 3 PHOENIX Trial

The PHOENIX trial was a larger, global, 48-week study designed to confirm the findings of the CENTAUR trial. However, the trial did not meet its primary or secondary endpoints.

Table 4: PHOENIX Trial - Primary Outcome

| Outcome Measure | AMX0035 Group | Placebo Group | Statistical Finding | P-value | Reference |

|---|---|---|---|---|---|

| Primary Endpoint |

| Change in ALSFRS-R at Week 48 | No significant difference | No significant difference | Did not meet primary endpoint | 0.667 | |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of taurursodiol and sodium phenylbutyrate in ALS research.

In Vitro: Motor Neuron Viability (MTT Assay)

This protocol assesses the ability of a compound to protect motor neuron-like cells from a toxic insult.

Objective: To quantify the viability of NSC-34 cells expressing mutant SOD1 following treatment with taurursodiol under conditions of oxidative stress.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed NSC-34 cells stably expressing a human SOD1 mutation (e.g., G93A) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of taurursodiol or vehicle control.

-

Stress Induction: After a pre-incubation period (e.g., 1-2 hours), introduce an oxidative stressor like hydrogen peroxide (H2O2) to the appropriate wells.

-

MTT Addition: After 24 hours of stress induction, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo: Assessment in SOD1 G93A Mouse Model

This protocol outlines the assessment of a therapeutic candidate in the SOD1 G93A transgenic mouse model.

Objective: To evaluate the effect of AMX0035 on motor function, disease progression, and survival in SOD1 G93A mice.

Workflow:

Detailed Steps:

-

Animal Cohorts: Use transgenic mice expressing high copy numbers of human SOD1 with the G93A mutation. Litter-matched, gender-balanced cohorts are essential. Treatment should begin at a pre-symptomatic age (e.g., 50-60 days).

-

Drug Administration: Administer AMX0035 or vehicle control daily via oral gavage or in the diet.

-

Monitoring Disease Progression:

-

Body Weight: Record body weight weekly. Disease onset is often correlated with peak body weight, followed by a steady decline.

-

Neurological Score: Assess hindlimb function weekly using a standardized scoring system (e.g., 0 = normal, 4 = full paralysis of both hindlimbs).

-

Motor Function: Test performance on an accelerating rotarod or grip strength meter weekly to quantitatively assess motor coordination and strength.

-

-

Defining Endpoints:

-

Onset: Defined as the age at which an animal first shows signs of hindlimb paresis or reaches its peak body weight.

-

Survival (Endpoint): The primary endpoint is typically defined as the inability of a mouse to right itself within 30 seconds of being placed on its side, at which point it is euthanized. This is recorded as the lifespan.

-

-

Data Analysis: Use Kaplan-Meier curves to analyze survival data and appropriate statistical tests (e.g., ANOVA with repeated measures) for motor function and body weight data.

Mechanistic: Western Blot for ER Stress Markers

This protocol is used to detect changes in the levels of key proteins in the UPR pathway.

Objective: To determine if sodium phenylbutyrate reduces the expression of ER stress markers (e.g., p-PERK, CHOP) in a cellular model of ALS.

Detailed Steps:

-

Sample Preparation: Culture neuronal cells, treat with an ER stress inducer (e.g., tunicamycin) with or without sodium phenylbutyrate, and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Lowry assay).

-

SDS-PAGE: Separate 30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for UPR markers (e.g., anti-p-PERK, anti-CHOP, anti-GRP78, anti-p-eIF2α) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band density using imaging software and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion and Future Directions

The investigation into sodium taurursodiol, as part of AMX0035, represents a significant and well-documented effort to target fundamental disease pathologies in ALS. The initial success of the Phase 2 CENTAUR trial, which demonstrated a slowing of functional decline and a survival benefit, provided substantial hope for the ALS community. The therapeutic rationale—simultaneously targeting mitochondrial dysfunction and ER stress—remains a compelling strategy.

However, the failure of the larger Phase 3 PHOENIX trial to confirm these benefits underscores the profound challenges in translating promising Phase 2 results into Phase 3 success in ALS. This outcome highlights the complexities of ALS pathophysiology, the potential heterogeneity of the patient population, and the difficulties in identifying robust and consistently effective therapeutic targets.

Despite the market withdrawal of AMX0035, the extensive body of research provides invaluable data for the scientific community. The detailed clinical trial results, biomarker analyses, and preclinical mechanistic studies contribute to a deeper understanding of the roles of mitochondrial and ER stress in neurodegeneration. Future research should focus on refining patient selection through biomarkers, exploring alternative or more potent modulators of these pathways, and investigating combination therapies that may address the multifaceted nature of ALS more effectively. The work detailed in this guide serves as a critical foundation for these future endeavors.

References

- 1. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curealz.org [curealz.org]

Investigating Taurursodiol sodium's effect on mitochondrial dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodiol (Tauroursodeoxycholic acid, TUDCA) is a hydrophilic bile acid that has demonstrated significant cytoprotective properties in a variety of preclinical models of disease. Its ability to mitigate cellular stress, particularly at the level of the mitochondria and endoplasmic reticulum, has positioned it as a promising therapeutic agent for a range of conditions associated with mitochondrial dysfunction. This technical guide provides an in-depth exploration of the mechanisms by which TUDCA exerts its effects on mitochondria, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanisms of Action: Preserving Mitochondrial Integrity

TUDCA's protective effects on mitochondria are multifaceted, primarily revolving around the inhibition of apoptosis, reduction of oxidative stress, and alleviation of endoplasmic reticulum (ER) stress, all of which are interconnected with mitochondrial function.

Inhibition of the Mitochondrial Apoptotic Pathway

Mitochondria play a central role in the intrinsic apoptotic pathway. Pro-apoptotic stimuli lead to the translocation of proteins like Bax from the cytosol to the mitochondrial outer membrane, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of caspases. TUDCA has been shown to directly interfere with this cascade at multiple points.

A key mechanism of TUDCA's anti-apoptotic function is its ability to inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][2] By preventing Bax insertion into the mitochondrial outer membrane, TUDCA helps maintain membrane integrity and prevents the downstream release of cytochrome c.[1][3][4] This ultimately leads to a reduction in caspase activation and apoptotic cell death.

Quantitative Data on Tauroursodiol's Effects

The following tables summarize the quantitative effects of TUDCA on key markers of mitochondrial function and apoptosis from various studies.

Table 1: Effect of TUDCA on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type/Model | Stressor | TUDCA Concentration | Change in ΔΨm | Reference |

| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Not specified | Significant inhibition of depolarization (p < 0.01) |

Table 2: Effect of TUDCA on Reactive Oxygen Species (ROS) Production

| Cell Type/Model | Stressor | TUDCA Concentration | Change in ROS Levels | Reference |

| Rat Pancreatic Acini | Cholecystokinin (CCK-8) | Not specified | Significant reduction in CCK-8-induced ROS |

Table 3: Effect of TUDCA on ATP Levels

| Cell Type/Model | Condition | TUDCA Concentration | Change in ATP Levels | Reference |

| Mouse Neural Stem Cells | Differentiation-induced stress | Not specified | Restored ATP levels lost during differentiation (P < 0.01) | |

| MPTP model of Parkinson's Disease | MPTP | Not specified | Restored ATP levels |

Table 4: Effect of TUDCA on Bax Translocation and Cytochrome c Release

| Cell Type/Model | Stressor | TUDCA Concentration | Effect | Reference |

| Rat Hepatocytes | Ischemia-Reperfusion | 50 mg/kg (in vivo) | Inhibited Bax translocation from cytosol to mitochondria | |

| Rat Neuronal RN33B Cells | 3-Nitropropionic acid (3-NP) | Not specified | Prevented mitochondrial release of cytochrome c (p < 0.001) | |

| HepG2 Cells | Taurodeoxycholic acid (TDCA) | Not specified | Significantly inhibited the release of cytochrome c | |

| Rat Hepatocytes | Deoxycholic acid, Okadaic acid, TGF-β1 | Not specified | Prevented mitochondrial release of cytochrome c by 70-75% (P<0.001) |

Signaling Pathways Modulated by Tauroursodiol

TUDCA's influence on mitochondrial function is mediated through the modulation of several key intracellular signaling pathways.

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. TUDCA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and also inhibit the translocation of Bax to the mitochondria, thereby promoting cell survival.

TUDCA activates the PI3K/Akt pathway, inhibiting Bax translocation and apoptosis.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammatory responses and cell survival. In certain contexts of cellular stress, NF-κB activation can be pro-inflammatory and contribute to cell death. TUDCA has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate target genes involved in inflammation and apoptosis.

TUDCA inhibits the NF-κB pathway, reducing inflammation and apoptosis.

Unfolded Protein Response (UPR)

ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis, often through mitochondria-dependent mechanisms. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6. TUDCA acts as a chemical chaperone, alleviating ER stress and modulating the UPR. It has been shown to reduce the phosphorylation of PERK and IRE1α, thereby dampening the downstream signaling that can lead to apoptosis.

TUDCA modulates the UPR by inhibiting the activation of PERK, IRE1α, and ATF6.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of TUDCA on mitochondrial dysfunction.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic, cationic probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Materials:

-

JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of TUDCA and/or a mitochondrial depolarizing agent (e.g., CCCP as a positive control) for the desired time period.

-

JC-1 Staining:

-

Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add 100 µL of the 1X JC-1 staining solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing:

-

Carefully remove the staining solution.

-

Wash the cells twice with warm PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS or cell culture medium to each well.

-

Measure the fluorescence intensity using a microplate reader.

-

Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

-

-

Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)

-

DMSO

-

PBS

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with TUDCA and/or a ROS-inducing agent (e.g., H₂O₂ as a positive control) for the desired duration.

-

DCFH-DA Staining:

-

Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free medium at a final concentration of 10-20 µM.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

-

Washing:

-

Remove the DCFH-DA solution.

-

Wash the cells twice with warm PBS.

-

-

Fluorescence Measurement:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity immediately using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

-

Alternatively, visualize the cells under a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. An increase in fluorescence indicates an increase in ROS levels.

Measurement of Cellular ATP Levels using a Luciferase-Based Assay

Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which results in the emission of light. The amount of light produced is directly proportional to the concentration of ATP in the sample.

Materials:

-

Luciferase-based ATP detection kit (containing luciferase, luciferin, and a lysis buffer)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate and allow them to adhere and grow.

-

Treatment: Treat the cells with TUDCA and/or a compound that affects cellular metabolism for the desired time.

-

Cell Lysis and ATP Measurement:

-

Equilibrate the ATP detection reagent to room temperature.

-

Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples based on the standard curve.

-

Normalize the ATP levels to the cell number or protein concentration.

-

Conclusion

Tauroursodiol demonstrates a robust protective effect against mitochondrial dysfunction through a combination of anti-apoptotic, anti-oxidative, and ER stress-mitigating mechanisms. Its ability to modulate key signaling pathways such as PI3K/Akt and NF-κB, and to directly interfere with the mitochondrial apoptotic machinery, underscores its therapeutic potential for a wide range of diseases characterized by mitochondrial impairment. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the promising therapeutic applications of TUDCA. Further research to elucidate the finer details of its molecular interactions will continue to refine our understanding of this potent cytoprotective agent.

References

- 1. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile salt tauroursodeoxycholic acid modulation of Bax translocation to mitochondria protects the liver from warm ischemia-reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic acid partially prevents apoptosis induced by 3-nitropropionic acid: evidence for a mitochondrial pathway independent of the permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurursodiol Sodium and Endoplasmic Reticulum Stress Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which Taurursodiol sodium (Tauroursodeoxycholic acid, TUDCA) modulates endoplasmic reticulum (ER) stress. It details the compound's action on the Unfolded Protein Response (UPR) signaling pathways, presents quantitative data from various experimental models, and offers standardized protocols for research applications.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or mutations leading to protein misfolding, can disrupt the ER's protein-folding capacity. This disruption leads to an accumulation of unfolded or misfolded proteins in the ER lumen, a state known as ER stress.

To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Temporarily halting protein translation to reduce the incoming protein load.

-

Upregulating the expression of ER-resident chaperones to enhance protein-folding capacity.

-

Promoting the degradation of misfolded proteins through ER-associated degradation (ERAD).

If these adaptive measures fail to resolve the stress, the UPR switches to a pro-apoptotic program to eliminate the compromised cell. The UPR is orchestrated by three primary ER-transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept inactive by binding to the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (Glucose-regulated protein 78). Upon accumulation of unfolded proteins, BiP/GRP78 preferentially binds to them, releasing the sensors and triggering their activation.

Taurursodiol (TUDCA): A Chemical Chaperone

Tauroursodiol (TUDCA) is a hydrophilic bile acid that functions as a chemical chaperone.[1][2] Its primary mechanism in combating ER stress is to facilitate proper protein folding, thereby reducing the load of unfolded proteins that triggers the UPR.[1][2] By stabilizing protein conformations and preventing aggregation, TUDCA directly addresses the root cause of ER stress, leading to the attenuation of the downstream UPR signaling cascades.[3]

Core Mechanism: TUDCA's Modulation of UPR Signaling Pathways

TUDCA alleviates ER stress by inhibiting all three major branches of the UPR. Its action as a chemical chaperone reduces the initial stress signal, preventing the sustained activation of PERK, IRE1α, and ATF6.

Attenuation of the PERK Pathway

The PERK branch of the UPR is a rapid response to ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).

TUDCA has been shown to significantly suppress this pathway. Studies demonstrate that treatment with TUDCA leads to a marked decrease in the phosphorylation of both PERK and eIF2α. This inhibition prevents the downstream expression of ATF4 and subsequently reduces the induction of CHOP, thereby protecting cells from ER stress-induced apoptosis.

Inhibition of the IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. The most well-characterized function of this RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, producing a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ERAD.

TUDCA treatment effectively dampens this branch of the UPR. It has been observed to inhibit the phosphorylation of IRE1α and the subsequent splicing of XBP1 mRNA. By preventing the generation of XBP1s, TUDCA limits the broad transcriptional response associated with IRE1α activation.

Downregulation of the ATF6 Pathway

When released from BiP/GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This cleavage releases a cytosolic fragment, a potent transcription factor that migrates to the nucleus to activate the transcription of ER chaperones and ERAD components.

TUDCA has been reported to reduce the expression and activation of ATF6. By preventing the activation of this pathway, TUDCA contributes to the overall reduction in the ER stress response, preventing the large-scale upregulation of UPR target genes.

Visualizations of Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates the three branches of the Unfolded Protein Response and highlights the inhibitory points of action for Taurursodiol (TUDCA).

References

- 1. mdpi.com [mdpi.com]

- 2. Tauroursodeoxycholate-Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholic acid prevents stress induced aggregation of proteins in vitro and promotes PERK activation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Taurursodiol Sodium in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on taurursodiol sodium, also known as Tauroursodeoxycholic acid (TUDCA), for Alzheimer's disease (AD). It details the compound's mechanism of action, summarizes key quantitative findings from animal studies, and outlines the experimental protocols used in this research.

Core Mechanisms of Action

Taurursodiol (TUDCA) is a hydrophilic bile acid that has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases, including Alzheimer's disease.[1][2] Its therapeutic potential stems from its multifaceted mechanism of action, which targets several key pathological pathways implicated in AD.

1.1. Attenuation of Endoplasmic Reticulum (ER) Stress: TUDCA acts as a chemical chaperone, alleviating ER stress, a condition where the accumulation of misfolded proteins disrupts cellular function.[1] This is crucial in AD, as the overproduction of amyloid-beta (Aβ) peptides can induce ER stress, leading to neuronal dysfunction and apoptosis.

1.2. Inhibition of Apoptosis: TUDCA has been shown to inhibit programmed cell death (apoptosis) through multiple pathways. It can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[3] Furthermore, TUDCA can modulate the p53-mediated apoptotic pathway.[4]

1.3. Mitochondrial Protection: TUDCA helps maintain mitochondrial integrity and function. It can prevent Aβ-induced disruption of the mitochondrial membrane, a critical event in the apoptotic cascade.

1.4. Modulation of Amyloid-β Production and Aggregation: Preclinical studies suggest that TUDCA can interfere with the production of Aβ peptides. It has been shown to downregulate the expression of Connective Tissue Growth Factor (CTGF), which in turn influences the activity of γ-secretase, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). This leads to a reduction in the generation of Aβ peptides.

1.5. Anti-inflammatory Effects: TUDCA exhibits anti-inflammatory properties by modulating the activation of glial cells (microglia and astrocytes). In animal models of neuroinflammation, TUDCA treatment reduced the production of pro-inflammatory cytokines.

1.6. Synaptic Protection: TUDCA has been shown to protect synapses from the toxic effects of Aβ. It can prevent the downregulation of synaptic proteins like postsynaptic density-95 (PSD-95) and preserve synaptic function.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by TUDCA and a typical experimental workflow in preclinical AD research.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of TUDCA in animal models of Alzheimer's disease.

Table 1: Effects of TUDCA on Amyloid-β Pathology

| Animal Model | TUDCA Dosage and Administration | Duration | Key Findings | Reference |

| APP/PS1 Mice | 0.4% TUDCA in diet | 6 months | Reduced hippocampal and prefrontal amyloid deposition. | |

| APP/PS1 Mice | 500 mg/kg, i.p., every 3 days | 3 months | Significantly decreased Aβ deposition (Aβ40 and Aβ42) in the frontal cortex and hippocampus. | |

| A7-Tg Mice | Intraperitoneal injection | ~1 month | Significantly reduced Aβ levels in the brain of high-fat diet-fed mice. |

Table 2: Effects of TUDCA on Cognitive Function

| Animal Model | TUDCA Dosage and Administration | Duration | Behavioral Test | Key Findings | Reference |

| APP/PS1 Mice | 0.4% TUDCA in diet | 6 months | Morris Water Maze, Novel Object Recognition, Contextual Fear Conditioning | Prevented spatial, recognition, and contextual memory defects. |

Table 3: Effects of TUDCA on Neuroinflammation and Synaptic Integrity

| Animal Model | TUDCA Dosage and Administration | Duration | Key Findings | Reference |

| APP/PS1 Mice | 500 mg/kg, i.p., every 3 days | 3 months | Decreased glial activation and reduced pro-inflammatory cytokine mRNA expression. | |

| APP/PS1 Mice | Not specified | Not specified | Abrogated the decrease in PSD-95 reactivity in the hippocampus. | |

| In vitro (cortical neurons) | Not specified | Not specified | Reduced downregulation of PSD-95 and increased dendritic spine number. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the cited studies.

4.1. Animal Models

-

APP/PS1 Transgenic Mice: This is a commonly used mouse model of AD that co-expresses a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent amyloid plaques and cognitive deficits.

-

A7-Tg Mice: These mice overexpress the amyloid precursor protein in the brain and are used to study Aβ pathology, particularly in the context of metabolic challenges like a high-fat diet.

4.2. TUDCA Administration

-

Oral Administration (Dietary Supplementation): TUDCA (as a sodium salt) is mixed into the standard rodent chow at a concentration of 0.4%. This method allows for chronic, non-invasive administration over several months.

-

Intraperitoneal (i.p.) Injection: TUDCA is dissolved in a vehicle such as phosphate-buffered saline (PBS) and administered via i.p. injection. A typical dosage regimen is 500 mg/kg of body weight every 3 days.

4.3. Behavioral Assessments

-

Morris Water Maze (MWM): This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.

-

Novel Object Recognition (NOR): This test evaluates recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.

-

Contextual Fear Conditioning: This test assesses fear-associated learning and memory. Mice are placed in a specific context and receive a mild foot shock. Memory is assessed by measuring the freezing response when the mice are re-exposed to the same context.

4.4. Biochemical and Histological Analyses

-

Enzyme-Linked Immunosorbent Assay (ELISA): Brain tissue homogenates are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 peptides.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): Brain sections are stained with specific antibodies to visualize and quantify amyloid plaques, activated glial cells (microglia and astrocytes), and synaptic proteins (e.g., PSD-95).

-

Western Blotting: This technique is used to measure the levels of specific proteins, such as those involved in APP processing (e.g., BACE1, PS1), tau phosphorylation (e.g., p-Tau), and synaptic function.

-

Quantitative Polymerase Chain Reaction (qPCR): RNA is extracted from brain tissue to measure the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Conclusion

Preclinical research provides a strong rationale for the therapeutic potential of this compound in Alzheimer's disease. The compound's ability to target multiple disease-relevant pathways, including ER stress, apoptosis, neuroinflammation, and amyloid pathology, makes it a promising candidate for further investigation. The quantitative data from animal models consistently demonstrate its neuroprotective effects and ability to ameliorate cognitive deficits. The detailed experimental protocols outlined in this guide provide a foundation for future studies aimed at further elucidating the mechanisms of action of TUDCA and translating these promising preclinical findings into clinical applications for the treatment of Alzheimer's disease.

References

- 1. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration – NDNR – Naturopathic Doctor News and Review [ndnr.com]

- 2. Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholic Acid Prevents Amyloid-β Peptide–Induced Neuronal Death Via a Phosphatidylinositol 3-Kinase–Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic acid: a bile acid that may be used for the prevention and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Taurursodiol Sodium's Role in Reducing Neuronal Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauroursodeoxycholic acid (TUDCA), the taurine conjugate of ursodeoxycholic acid, is an endogenous hydrophilic bile acid demonstrating significant neuroprotective properties.[1][2] A growing body of preclinical evidence has established its potent anti-apoptotic capabilities across a range of neurological disease models, including those for amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in acute injuries like stroke and spinal cord injury.[2][3][4] TUDCA mitigates neuronal cell death by targeting fundamental and interconnected apoptotic pathways, primarily by preserving mitochondrial integrity and alleviating endoplasmic reticulum (ER) stress. This guide provides an in-depth examination of the molecular mechanisms, experimental validation, and signaling pathways central to taurursodiol's function as a neuronal anti-apoptotic agent.

Core Mechanisms of Anti-Apoptotic Action

Taurursodiol exerts its neuroprotective effects by intervening at critical junctures in the two primary pathways of programmed cell death: the intrinsic (mitochondrial) pathway and the ER stress-mediated pathway.

Inhibition of the Mitochondrial Apoptosis Pathway

The mitochondrial pathway is a central regulator of apoptosis. TUDCA's primary neuroprotective mechanism involves the stabilization of the mitochondrial membrane, preventing the initiation of the apoptotic cascade.

-

Bax Translocation and Mitochondrial Permeabilization: In response to apoptotic stimuli, the pro-apoptotic protein Bax translocates from the cytosol to the outer mitochondrial membrane. TUDCA has been shown to inhibit this translocation. By preventing Bax integration into the membrane, TUDCA averts the formation of pores that lead to mitochondrial outer membrane permeabilization (MOMP).

-

Cytochrome c Release: A direct consequence of MOMP is the release of cytochrome c from the intermembrane space into the cytosol. TUDCA effectively blocks this release, a critical step in the commitment to apoptosis. In studies involving amyloid-β (Aβ) peptide-induced neuronal toxicity, TUDCA reduced cytosolic cytochrome c levels by over 50%.

-

Caspase Activation: Once in the cytosol, cytochrome c forms the apoptosome, which activates the initiator caspase-9, leading to a cascade of effector caspase activation (e.g., caspase-3). By preventing cytochrome c release, TUDCA significantly inhibits the activation of these executioner caspases. This leads to a reduction in the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Attenuation of Endoplasmic Reticulum (ER) Stress

The ER is crucial for protein folding, and disruptions in this process lead to ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis if the stress is prolonged or severe. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting this cell death pathway.

-

Modulation of UPR Sensors: TUDCA has been shown to reverse the activation of the three main UPR sensors: PERK, IRE1α, and ATF6, which become activated during ER stress.

-

Inhibition of ER-Specific Caspases: A key mediator of ER stress-induced apoptosis is caspase-12. TUDCA treatment significantly reduces the expression and activation of caspase-12.

-

Downregulation of Pro-Apoptotic Factors: By mitigating ER stress, TUDCA decreases the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP) and the chaperone Bip/GRP78, both of which are induced during the UPR.

Activation of Pro-Survival Signaling Pathways

Beyond directly inhibiting apoptotic machinery, TUDCA actively promotes neuronal survival by stimulating key signaling cascades.

-

PI3K/Akt Pathway: A significant component of TUDCA's neuroprotective effect is its ability to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activated Akt (phosphorylated Akt or p-Akt) is a potent pro-survival kinase.

-

Inactivation of Pro-Apoptotic Proteins: Akt phosphorylates and inactivates several pro-apoptotic proteins. A key target is Bad, a member of the Bcl-2 family. Phosphorylation of Bad at Ser-136 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.

-

Regulation of Bcl-2 Family Proteins: TUDCA modulates the balance of the Bcl-2 family of proteins to favor survival. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thus increasing the critical Bcl-2/Bax ratio.

Quantitative Data Summary

The following tables summarize the quantitative effects of taurursodiol across various experimental models of neuronal apoptosis.

Table 1: Effect of Taurursodiol on Apoptosis and Caspase Activity

| Experimental Model | TUDCA Concentration/Dose | Outcome Measure | Result | Citation |

| Intracerebral Hemorrhage (Rat) | 100-200 mg/kg | Apoptotic Cells (TUNEL) | ≈50% decrease | |

| Intracerebral Hemorrhage (Rat) | 200 mg/kg | Apoptotic Cells (TUNEL) | >65% decrease | |

| Intracerebral Hemorrhage (Rat) | 100-200 mg/kg | Caspase Activity | 45-60% reduction | |

| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Apoptosis | ≈80% reduction | |

| Tunicamycin-induced DRG Neurons | 250 µM | Apoptotic Cells (TUNEL) | Marked suppression | |

| Aβ Peptide (Cortical Neurons) | 100 µM | Apoptosis (Hoechst) | Significant reduction | |

| Aβ Peptide (Cortical Neurons) | 100 µM | Caspase-3-like Activity | Significant inhibition | |

| Middle Cerebral Artery Occlusion (Rat) | Not specified | Apoptotic Cells (TUNEL) | Marked reduction |

Table 2: Effect of Taurursodiol on Apoptotic and ER Stress-Related Proteins

| Experimental Model | TUDCA Concentration/Dose | Protein Target | Effect | Citation |

| Intracerebral Hemorrhage (Rat) | Not specified | Bcl-2 | Maintained elevated levels | |

| Intracerebral Hemorrhage (Rat) | Not specified | Bax | No significant change in mRNA | |

| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Bax (Mitochondrial) | Significant inhibition of translocation | |

| 3-Nitropropionic Acid (Neuronal Cells) | Not specified | Cytochrome c (Cytosolic) | Prevented release | |

| Aβ Peptide (Cortical Neurons) | 100 µM | Cytochrome c (Cytosolic) | >50% reduction in release | |

| Traumatic Brain Injury (Mouse) | 500 mg/kg | Bcl-2/Bax Ratio | Significantly increased | |

| Traumatic Brain Injury (Mouse) | 500 mg/kg | Caspase-12 | Significantly decreased | |

| Traumatic Brain Injury (Mouse) | 500 mg/kg | CHOP | Significantly decreased | |

| Tunicamycin-induced DRG Neurons | 250 µM | GRP78, Cleaved Caspase-12 | Downregulation | |

| Subarachnoid Hemorrhage (Mouse) | 500 mg/kg/d x 3 days | PERK/eIF2α/ATF4/CHOP Pathway | Inhibited |

Experimental Protocols

Protocol 1: In Vitro Tunicamycin-Induced ER Stress and Apoptosis in Dorsal Root Ganglion (DRG) Neurons

-